molecular formula C14H24O3 B12668042 Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate CAS No. 83878-04-0

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate

Cat. No.: B12668042
CAS No.: 83878-04-0
M. Wt: 240.34 g/mol
InChI Key: ADGFHVQVFSZWGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate typically involves the esterification of 8-hydroxy-1,5-dimethylbicyclo[3.2.1]octane-8-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Thionyl chloride in the presence of a base such as pyridine at low temperatures.

Major Products Formed

    Oxidation: Formation of 8-oxo-1,5-dimethylbicyclo[3.2.1]octane-8-carboxylic acid.

    Reduction: Formation of 8-hydroxy-1,5-dimethylbicyclo[3.2.1]octane-8-methanol.

    Substitution: Formation of 8-chloro-1,5-dimethylbicyclo[3.2.1]octane-8-yl acetate.

Scientific Research Applications

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate can be compared with similar compounds such as:

    Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)propanoate: Similar structure but with a propanoate ester group.

    Methyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate: Similar structure but with a methyl ester group.

    Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)butanoate: Similar structure but with a butanoate ester group.

The uniqueness of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate lies in its specific ester group, which influences its reactivity and interactions with other molecules.

Properties

CAS No.

83878-04-0

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 2-(8-hydroxy-1,5-dimethyl-8-bicyclo[3.2.1]octanyl)acetate

InChI

InChI=1S/C14H24O3/c1-4-17-11(15)10-14(16)12(2)6-5-7-13(14,3)9-8-12/h16H,4-10H2,1-3H3

InChI Key

ADGFHVQVFSZWGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C2(CCCC1(CC2)C)C)O

Origin of Product

United States

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